molecular formula C9H13ClN2 B1315881 4-(Tert-butyl)-6-chloro-2-methylpyrimidine CAS No. 128939-55-9

4-(Tert-butyl)-6-chloro-2-methylpyrimidine

Cat. No.: B1315881
CAS No.: 128939-55-9
M. Wt: 184.66 g/mol
InChI Key: BJVQICAUCNKUNU-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-6-chloro-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl, chloro, and methyl substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and tert-butyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran. A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.

    Reaction Mechanism: The tert-butyl group is introduced via a nucleophilic substitution reaction, where the chloride ion is replaced by the tert-butyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of 4-(tert-butyl)-6-alkoxy-2-methylpyrimidine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 4-(tert-butyl)-6-chloro-2-methyl-1,2-dihydropyrimidine.

    Coupling: Formation of biaryl pyrimidine derivatives.

Scientific Research Applications

4-(Tert-butyl)-6-chloro-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as kinase inhibitors and antiviral agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways. The molecular targets and pathways involved vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: A pyrimidine derivative with three chloro substituents.

    4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with two chloro substituents and one methyl group.

    4-(Tert-butyl)-2,6-dimethylpyrimidine: A pyrimidine derivative with two methyl groups and one tert-butyl group.

Uniqueness

4-(Tert-butyl)-6-chloro-2-methylpyrimidine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. The combination of chloro and methyl substituents further enhances its versatility as a synthetic intermediate.

Properties

IUPAC Name

4-tert-butyl-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQICAUCNKUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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